3-(3-Chlorobenzenesulfonyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDSIVGOIKVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 3 Chlorobenzenesulfonyl Propanoic Acid
Established Reaction Pathways for the Preparation of 3-(3-Chlorobenzenesulfonyl)propanoic Acid
Traditional synthetic routes to this compound are typically multi-step processes that rely on well-understood transformations. These pathways offer reliable access to the target molecule through the sequential construction of its key structural features.
One potential, though less direct, pathway begins with 3-chlorobenzyl chloride. This strategy leverages the reactivity of the benzylic chloride for the introduction of the sulfur-containing functional group.
A key step in this approach is the conversion of the benzyl (B1604629) chloride to a sulfonate salt. This is commonly achieved through a nucleophilic substitution reaction with a sulfite (B76179) salt, such as sodium sulfite. The reaction proceeds via an Sₙ2 mechanism, which involves the displacement of the chloride ion by the sulfite nucleophile. oregonstate.edu The resulting sodium 3-chlorobenzenesulfonate can then be converted into the more reactive 3-chlorobenzenesulfonyl chloride intermediate using reagents like phosphorus oxychloride or thionyl chloride. oregonstate.edu Once the sulfonyl chloride is formed, the propanoic acid chain can be introduced as described in subsequent sections.
Table 1: Representative Transformation from Benzyl Chloride
| Step | Reactant | Reagent | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Chlorobenzyl chloride | Sodium sulfite (Na₂SO₃) | Sodium 3-chlorobenzenesulfonate | Sₙ2 displacement reaction. oregonstate.edu |
A more direct and common approach to constructing the sulfonyl moiety involves the electrophilic substitution of a benzene (B151609) derivative. The primary starting material for this route is typically chlorobenzene (B131634).
The chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H) is a standard industrial method. orgsyn.org This reaction introduces the -SO₂Cl group directly onto the benzene ring. Due to the directing effect of the chlorine atom, this reaction yields a mixture of isomers, but the meta-substituted product, 3-chlorobenzenesulfonyl chloride, can be isolated. sigmaaldrich.com
Once the 3-chlorobenzenesulfonyl chloride is obtained, it often serves as a precursor to sodium 3-chlorobenzenesulfinate. This reduction is typically accomplished using a reducing agent like sodium sulfite (Na₂SO₃) in an aqueous solution. rsc.org The resulting sulfinate salt is a key nucleophile for the subsequent formation of the propanoic acid side chain. rsc.org
Table 2: Key Sulfonylation and Reduction Reactions
| Starting Material | Reagent(s) | Key Intermediate | Typical Yield | Reference |
|---|---|---|---|---|
| Benzene | Chlorosulfonic acid | Benzenesulfonyl chloride | High | orgsyn.org |
With the 3-chlorobenzenesulfonyl group established, typically in the form of a sulfinate salt, the final step is the addition of the three-carbon propanoic acid chain. A highly effective method for this transformation is the Michael addition reaction. rsc.org
In this approach, a sodium sulfinate, such as sodium 3-chlorobenzenesulfinate, is reacted with an acrylate (B77674) ester, like ethyl acrylate or methyl acrylate. The sulfinate anion acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ester. This conjugate addition reaction forms the carbon-sulfur bond and introduces the propanoate ester moiety in a single step. The reaction is often carried out in a protic solvent like water or ethanol (B145695) at room temperature. rsc.org
Following the Michael addition, the resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions using sodium hydroxide, followed by acidification with a mineral acid like HCl to protonate the carboxylate and yield the final product, this compound.
Table 3: Michael Addition for Propanoic Acid Chain Formation
| Nucleophile | Michael Acceptor | Solvent | Product (after hydrolysis) | Notes |
|---|---|---|---|---|
| Sodium 4-toluenesulfinate | Ethyl acrylate | Water | 3-(4-Tolylsulfonyl)propanoic acid | Reaction proceeds efficiently at room temperature. rsc.org |
Novel Approaches and Innovations in this compound Synthesis
Modern synthetic chemistry aims to improve upon established methods by enhancing efficiency, reducing step counts, and expanding molecular diversity. Novel strategies applicable to the synthesis of the target compound and its analogues include advanced cross-coupling reactions and process optimization techniques.
While not a standard method for the synthesis of the title compound itself, the Palladium-catalyzed Heck reaction represents a powerful strategy for creating structurally diverse analogues. The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene, offering a versatile tool for molecular elaboration. youtube.com
In the context of synthesizing analogues, one could envision a Heck-type coupling between a vinylsulfone propanoic acid derivative and 1-bromo-3-chlorobenzene. Alternatively, an alkene-containing precursor could be coupled with a halide-substituted benzenesulfonylpropanoic acid. A significant challenge in intermolecular Heck reactions is controlling the regioselectivity of the alkene addition. nih.gov However, careful selection of ligands, catalysts, and reaction conditions can often steer the reaction to favor the desired linear or branched product isomer. nih.gov This methodology is particularly valuable in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. youtube.com
A potential one-pot synthesis of this compound could involve the reduction of 3-chlorobenzenesulfonyl chloride to the corresponding sulfinate, followed by the in-situ Michael addition of an acrylate ester in the same reaction vessel. This would eliminate the need to isolate and purify the sulfinate intermediate.
Furthermore, multi-step syntheses can be optimized using continuous flow chemistry. google.com In a flow process, reagents are pumped through a series of reactors, columns, and purification cartridges. Each module performs a specific chemical transformation or purification step, allowing for a continuous and automated production line from starting material to final product. google.com This approach offers enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processing. The synthesis of the target compound is amenable to such a setup, where chlorosulfonation, reduction, Michael addition, and hydrolysis could be performed sequentially in a continuous flow system.
Process Research and Scalability Considerations in Related Syntheses
The transition from laboratory-scale synthesis to industrial production necessitates a thorough investigation of process parameters and scalability factors. For syntheses involving aryl sulfonyl compounds, several key considerations are paramount to ensure safety, efficiency, and economic viability.
A significant challenge in scaling up reactions involving highly reactive and corrosive reagents like chlorosulfonic acid is managing the exothermic nature of the reaction and the safe handling of the materials. nih.govresearchgate.net A risk assessment for the scale-up of chlorosulfonation reactions revealed that rapid heating of large volumes of the crude reaction mixture is unsafe due to the potential for loss of containment of the heated acid. nih.gov Furthermore, significant gas evolution occurs during both the reaction and the subsequent quenching and isolation steps, which must be carefully managed in a large-scale setting. nih.gov
To address these challenges, a strategy involving design of experiments (DOE) is often employed to determine optimal and safe reaction conditions before scaling up. nih.govresearchgate.net For the synthesis of aryl sulfonyl chlorides, intermediate, scaled-up batch experiments are crucial for understanding and mitigating the challenges of highly exothermic quenching procedures. researchgate.net The insights gained from these experiments inform the design of continuous manufacturing processes, which offer significant improvements in safety and spacetime yield for reactions involving hazardous reagents. researchgate.net
Continuous manufacturing, utilizing technologies like CSTRs and automated control systems, provides a more controlled environment for hazardous reactions. nih.govresearchgate.net Real-time data from gravimetric balances can be used to monitor and control reactor fill levels and pumping performance through feedback controllers, leading to greater consistency and reliability in the production process. nih.govresearchgate.net This level of automation and control is critical for the safe and efficient large-scale production of aryl sulfonyl chlorides and their derivatives.
| Parameter | Batch Process Consideration | Continuous Process Advantage |
| Safety | High risk with large volumes of hazardous reagents. nih.gov | Improved safety through smaller reaction volumes and better control. researchgate.net |
| Heat Management | Difficult to control exotherms in large reactors. nih.gov | More efficient heat transfer and temperature control. researchgate.net |
| Gas Evolution | Can lead to pressure buildup in closed systems. nih.gov | Continuous removal of gaseous byproducts. |
| Consistency | Potential for batch-to-batch variability. | High consistency and reliability through automation. nih.govresearchgate.net |
| Scalability | Scale-up can be complex and introduce new hazards. nih.gov | More straightforward scale-out by adding more reactor units. |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and related compounds, several sustainable approaches are being explored.
One promising green strategy involves the use of water as a solvent. A facile and environmentally benign method for the synthesis of sulfonate carboxylic acid derivatives has been reported, utilizing water in the presence of sodium carbonate as a scavenger for hydrogen chloride. researchgate.net This approach eliminates the need for expensive and toxic organic solvents and organic bases. researchgate.net The desired products can often be isolated in excellent yields and purities through simple filtration, minimizing waste generation. researchgate.net
Another innovative and sustainable method is mechanochemical-assisted synthesis. A metal- and solvent-free approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts has been developed using water-assisted grinding conditions. rsc.org This method offers several advantages, including operational simplicity, short reaction times, and excellent effective mass yield, atom economy, and E-factor. rsc.org
The development of sustainable methods for the synthesis of key intermediates is also crucial. A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents like water, ethanol, glycerol, and deep eutectic solvents has been developed. researchgate.net This process uses sodium dichloroisocyanurate dihydrate as an efficient oxidant for the conversion of thiols to sulfonyl chlorides, which then react in situ with amines. researchgate.net The workup is often a simple filtration, highlighting the practical and green nature of this approach. researchgate.net
| Green Chemistry Principle | Application in Sulfonylpropanoic Acid Synthesis | Reference |
| Use of Safer Solvents | Synthesis in water to replace hazardous organic solvents. | researchgate.net |
| Atom Economy | Mechanochemical synthesis with high atom economy. | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times from hours to minutes. | mdpi.com |
| Use of Renewable Feedstocks | Not directly addressed in the provided search results. | |
| Reduce Derivatives | In situ generation of sulfonyl chlorides to avoid isolation of intermediates. | researchgate.net |
| Catalysis | Use of catalysts to improve efficiency and reduce waste. | rsc.org |
| Design for Degradation | Not directly addressed in the provided search results. | |
| Real-time Analysis for Pollution Prevention | Process monitoring in continuous synthesis to ensure efficiency and safety. | nih.govresearchgate.net |
| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and continuous flow processes. | nih.govresearchgate.net |
Chemical Reactivity and Strategic Derivatization of 3 3 Chlorobenzenesulfonyl Propanoic Acid
Reactions at the Carboxylic Acid Functional Group
The terminal carboxylic acid is often the most accessible functional group for initial transformations, providing a handle for elongation, functional group interconversion, and conjugation.
Esterification and Amidation Reactions
The carboxylic acid moiety of 3-(3-Chlorobenzenesulfonyl)propanoic acid readily undergoes standard transformations to form esters and amides, which are fundamental reactions in organic synthesis.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. cerritos.eduyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, which also often serves as the solvent. The equilibrium of the reaction is driven towards the ester product by removing the water formed, often with a Dean-Stark apparatus, or by using a large excess of the alcohol. operachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com
A typical Fischer esterification protocol applied to this compound is outlined below:
Reaction: this compound + R-OH ⇌ 3-(3-Chlorobenzenesulfonyl)propanoate ester + H₂O
Conditions: The reaction is typically conducted under reflux in the chosen alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid.
| Alcohol (R-OH) | Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux, 4-8 h | Methyl 3-(3-chlorobenzenesulfonyl)propanoate |
| Ethanol (B145695) | p-TsOH (catalytic) | Reflux, 6-12 h | Ethyl 3-(3-chlorobenzenesulfonyl)propanoate |
| Isopropanol | H₂SO₄ (catalytic) | Reflux, 12-24 h | Isopropyl 3-(3-chlorobenzenesulfonyl)propanoate |
Amidation: The formation of amides from this compound and an amine requires the activation of the carboxylic acid. This is typically achieved using coupling reagents to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This approach is standard in peptide synthesis. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The general scheme for amidation is as follows:
Reaction: this compound + R-NH₂ → 3-(3-Chlorobenzenesulfonyl)propanoic amide + H₂O
Conditions: A suitable coupling agent and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing carboxylic acids, esters, and amides. chemguide.co.ukmasterorganicchemistry.comucalgary.caambeed.compearson.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk
Reaction: this compound → 3-(3-Chlorobenzenesulfonyl)propan-1-ol
Reagent: 1. LiAlH₄ in THF; 2. H₃O⁺ workup
For more selective reductions, especially in the presence of other reducible functional groups, borane (B79455) (BH₃) complexes, such as BH₃·THF, are highly effective. youtube.com Borane selectively reduces carboxylic acids over many other functional groups like esters, ketones, and aryl halides, making it a valuable tool for chemoselective transformations. researchgate.netnih.gov
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from a simple aliphatic acid like this compound is generally challenging and requires harsh conditions. Standard thermal decarboxylation is typically facile only for specific substrates such as β-keto acids or malonic acids, which can form a stable cyclic transition state. masterorganicchemistry.com
However, modern synthetic methods have enabled decarboxylative functionalization under milder conditions. nih.gov Photocatalytic and transition-metal-catalyzed reactions can convert the carboxylic acid group into a radical intermediate, which can then be trapped or participate in cross-coupling reactions. chemistryviews.orgnih.gov For instance, photoredox catalysis in the presence of an appropriate catalyst could lead to the formation of an alkyl radical via CO₂ extrusion, opening pathways to novel C-C or C-heteroatom bond formations. chemistryviews.org
Transformations Involving the Sulfonyl Moiety
The sulfonyl group is known for its high stability and is generally unreactive. However, under specific conditions, it can undergo modifications or participate in bond cleavage reactions.
Modifications and Reductions of the Sulfonyl Group
The reduction of an aryl sulfone to a sulfide (B99878) is a difficult transformation. However, several methods exist, often employing strong reducing agents or transition metal catalysts. The C–S bond in aryl sulfones is robust, but its cleavage can be achieved, providing a route to desulfonylative functionalization. nih.gov
Nickel-catalyzed cross-coupling reactions have been shown to cleave the C(sp²)–SO₂ bond of aryl sulfones, allowing for the substitution of the sulfonyl group. rsc.org For example, using a nickel catalyst in the presence of a Grignard reagent can lead to the replacement of the entire sulfonylpropanoic acid moiety with an aryl group.
| Transformation | Reagent/Catalyst System | Product Type | Reference Context |
|---|---|---|---|
| Desulfonylative Arylation | NiCl₂(dppe) / MeMgBr | Biaryl | General Nickel-catalyzed C-S cleavage rsc.org |
| Reduction to Sulfide | LiAlH₄ / TiCl₄ | Aryl sulfide | Strong reducing systems for sulfones acs.org |
| Photochemical C-S Cleavage | UV light, Sensitizer | Aryl radical + Sulfonyl radical | Photochemical methods for C-S bond scission tandfonline.com |
Formation of Sulfonamide Derivatives
Direct conversion of the existing sulfone group in this compound into a sulfonamide is not a straightforward process. However, strategic transformations that leverage other parts of the molecule can lead to sulfonamide-containing structures.
One advanced strategy is the photocatalytic decarboxylative amidosulfonation. rsc.org This dual catalytic method allows for the direct conversion of a carboxylic acid into a sulfonamide. The reaction proceeds by converting the carboxylic acid into a sulfinic acid intermediate, which is then coupled with a nitrogen source. rsc.org
Reaction: this compound → N-R-3-(3-Chlorobenzenesulfonyl)ethanesulfonamide
Conceptual Approach: A photoredox catalyst generates a radical from the carboxylic acid, which is trapped by a sulfur dioxide surrogate (like DABSO). The resulting sulfinate is then coupled with an amine source under copper catalysis. rsc.org
Alternatively, reductive cleavage of the aryl C-S bond can generate an arylsulfinate salt. This intermediate is a versatile precursor for sulfonamides. nih.govrsc.org The sulfinate can be oxidatively coupled with an amine in the presence of a halogenating agent (e.g., N-chlorosuccinimide) to yield the desired sulfonamide. nih.gov This approach effectively replaces the propanoic acid chain with a sulfonamide group.
Substitution and Functionalization of the Chlorobenzene (B131634) Ring
The chlorobenzene ring of the molecule can undergo substitution reactions, primarily electrophilic aromatic substitution (EAS) and, under more forcing conditions, nucleophilic aromatic substitution (SₙAr). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the 3-sulfonylpropanoic acid group.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. youtube.commasterorganicchemistry.com The substituents on the ring influence both the reaction rate and the position of the incoming electrophile.
Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive than benzene. However, it is an ortho, para-director because the lone pairs on the chlorine atom can stabilize the cationic intermediate (arenium ion) through resonance when attack occurs at these positions. libretexts.orglibretexts.orgdoubtnut.com
3-Sulfonylpropanoic acid group (-SO₂CH₂CH₂COOH): The sulfonyl group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group. It is a meta-director. libretexts.org
When both groups are present, their effects are combined. The powerful deactivating nature of the sulfonyl group will significantly reduce the ring's reactivity towards electrophiles. The directing effects are as follows:
The chloro group directs ortho (C2, C6) and para (C4) to itself.
The sulfonyl group directs meta (C2, C6) to itself.
Both groups reinforce substitution at the C2 and C6 positions. However, steric hindrance from the bulky sulfonylpropyl side chain may favor substitution at the C6 position over the C2 position. The C4 position is also activated by the chloro group but deactivated by the sulfonyl group's position. Therefore, substitution is most likely to occur at the positions meta to the sulfonyl group and ortho to the chloro group.
Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups (like the sulfonyl group) ortho or para to the halide can activate the ring for SₙAr. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org In this compound, the sulfonyl group is meta to the chlorine atom. This positioning does not provide the necessary resonance stabilization for the Meisenheimer intermediate, which is key to the SₙAr mechanism. Consequently, nucleophilic substitution of the chlorine atom would require very harsh conditions (e.g., high temperature and pressure) and is generally not a favored pathway. wikipedia.orglibretexts.org
Lack of Publicly Available Research on Conjugates and Pro-moieties of this compound
Despite a thorough search of scientific databases and publicly available literature, there is a notable absence of specific research detailing the synthesis of conjugates and pro-moieties derived from the chemical compound this compound.
The carboxylic acid group and the sulfonyl group present in this compound theoretically offer reactive sites for the attachment of other molecules to form conjugates or pro-moieties. The carboxylic acid can be readily converted into esters or amides, while the benzene ring could potentially undergo further substitution reactions. These modifications are common strategies in medicinal chemistry to improve the pharmacokinetic properties of a parent compound, such as solubility, stability, and targeted delivery.
However, at present, there are no specific examples or detailed research findings in the public domain that describe the successful synthesis and characterization of such derivatives of this compound. General principles of chemical conjugation and prodrug design are well-established, but their direct application to this specific molecule has not been documented in available scientific literature.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific examples of conjugates and pro-moieties derived from this compound as such information is not currently available.
Computational Chemistry and Theoretical Investigations of 3 3 Chlorobenzenesulfonyl Propanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic landscape of 3-(3-Chlorobenzenesulfonyl)propanoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's properties.
Molecular Geometry Optimization and Vibrational Analysis
The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this process would precisely define the bond lengths, bond angles, and dihedral angles that characterize its most probable structure.
Once the geometry is optimized, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. Each vibrational mode involves specific stretching, bending, or twisting motions of the atoms. Comparing the theoretically predicted spectrum with an experimentally obtained one can help to confirm the molecular structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative for a representative conformation, as specific published computational results are unavailable.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S=O | 1.45 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | O=S=O | 120.5° |
| Bond Angle | C-S-C | 105.2° |
| Dihedral Angle | C-C-S-C | 65.0° |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). wikipedia.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, mapping the distribution of the HOMO and LUMO across the molecule would identify the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This data is for illustrative purposes.)
| Orbital | Energy (eV) | Description |
| HOMO | -7.25 | Indicates electron-donating capability |
| LUMO | -1.15 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.10 | Correlates with chemical stability |
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a color-coded guide to the charge distribution, revealing electron-rich and electron-poor regions. Red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show a strongly negative potential (red) around the oxygen atoms of the sulfonyl and carboxyl groups, highlighting them as sites for hydrogen bonding and interaction with positive centers. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a positive potential (blue), indicating its acidic nature.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In a hypothetical docking study, this compound would be treated as a flexible ligand, and its conformational space would be explored within the active site of a target protein. The simulation uses a scoring function to estimate the binding energy for different poses, with more negative scores indicating stronger, more favorable interactions. The results would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. Such studies could, for instance, predict whether this compound might inhibit a specific enzyme by showing how it fits into the enzyme's active site and interacts with key amino acid residues.
Molecular Dynamics Simulations for Conformational Behavior and Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
An MD simulation of this compound, either in a solvent like water or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. For a ligand-protein complex predicted by docking, an MD simulation can assess whether the binding pose is stable over a period of nanoseconds. It can calculate key metrics like the root-mean-square deviation (RMSD) to monitor structural changes and analyze the persistence of specific hydrogen bonds, providing a more rigorous evaluation of the binding hypothesis.
Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Function Elucidation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
A QSAR study involving this compound would require a dataset of structurally similar benzenesulfonyl derivatives with measured biological activity (e.g., enzyme inhibition). Various molecular descriptors—quantifiable properties related to the molecule's structure, such as electronic, steric, and hydrophobic characteristics—would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with activity. researchgate.net The resulting model could identify which molecular features, such as the position of the chloro substituent or the properties of the propanoic acid chain, are most important for the desired biological effect.
Mechanistic Studies of Biological Interactions of 3 3 Chlorobenzenesulfonyl Propanoic Acid Analogs Non Clinical Focus
Enzyme Inhibition and Receptor Binding Mechanisms
The interaction of small molecules with enzymes and receptors is a cornerstone of their biological activity. For analogs of 3-(3-Chlorobenzenesulfonyl)propanoic acid, research has explored various targets, revealing mechanisms that are highly dependent on the specific molecular structure.
Investigation of Thromboxane (B8750289) A2 Receptor Antagonism at the Molecular Level
Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, acting through the G protein-coupled thromboxane A2 receptor (TP). nih.govwikipedia.org Antagonism of this receptor is a therapeutic strategy for mitigating thrombotic events. nih.govnih.gov While direct studies on this compound are not prominent in the available literature, the principles of TP antagonism are well-established through research on other classes of compounds, such as flavonoids and synthetic analogs like ramatroban and terutroban. droracle.ainih.gov
The mechanism of antagonism typically involves the compound binding to the TP receptor, thereby preventing the binding of the endogenous ligand, TxA2. nih.gov Structure-activity relationship (QSAR) analyses of TP antagonists indicate that physicochemical properties such as lipophilicity (Clog P) and molar refractivity are significant for biological response. nih.gov For a compound like this compound, any potential TP antagonistic activity would likely involve its specific three-dimensional structure fitting into the receptor's binding pocket, sterically hindering the access of TxA2.
Exploration of Other Enzyme Target Inhibition (e.g., FAAH, COX)
The benzenesulfonyl and propanoic acid moieties are present in various compounds known to inhibit key enzymes involved in inflammation, such as Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH).
Cyclooxygenase (COX) Inhibition: The benzenesulfonamide (B165840) group is a classic pharmacophore found in selective COX-2 inhibitors (COXIBs). nih.gov This selectivity is crucial as COX-1 is responsible for homeostatic functions, while COX-2 is inducible and plays a key role in inflammation. nih.govmdpi.com Studies on sulfonamide derivatives of styrylheterocycles and pyrazolines have demonstrated potent, selective COX-2 inhibition. nih.govnih.gov For instance, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide showed a potent inhibitory activity on COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production with an IC50 value of 0.013 μM. nih.gov The mechanism involves the sulfonamide group binding to a specific side pocket within the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity. nih.gov It is plausible that analogs of this compound could exhibit similar COX-2 inhibitory activity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). mdpi.commdpi.com Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic and anti-inflammatory effects, often without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov While specific studies on this compound are lacking, the general strategy of FAAH inhibition is a well-explored area. Inhibitors can be reversible, such as α-ketoheterocycles, or irreversible covalent modifiers, like carbamates and aryl ureas, which acylate the catalytic serine (Ser241) of the enzyme. nih.gov
| Compound Class | Target Enzyme | IC50 Value | Reference |
| (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide | COX-2 | 0.013 μM | nih.gov |
| Pyrazoline Derivative (3k) | COX-2 | >0.05 μM | nih.gov |
| Pyrazoline Derivative (3l) | COX-2 | >0.05 μM | nih.gov |
| Aryl Urea (LY-2183240) | FAAH | 12 nM | nih.gov |
Ligand-Receptor Interaction Modes and Binding Affinities
Understanding how a ligand binds to its receptor is crucial for elucidating its mechanism of action. This involves identifying the binding site, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value).
Computational molecular docking and spectroscopic studies are valuable tools for this purpose. A study on a structurally related compound, 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl) propanoic acid (PA), investigated its binding to Bovine Serum Albumin (BSA), a model protein. nanobe.org The study combined fluorescence spectroscopy with molecular docking to characterize the interaction. The results showed that the compound binds to BSA primarily through hydrophobic forces and hydrogen bonding. nanobe.org The binding constant (Kb) was determined to be 7.7×10² L·mol⁻¹, and the Gibbs free energy (ΔG) was calculated to be –11.5 kcal·mol⁻¹, indicating a spontaneous binding process. nanobe.org Molecular docking simulations corroborated these findings, predicting a binding energy of –10.31 kcal·mol⁻¹ and identifying the specific amino acid residues involved in the interaction. nanobe.org
In other systems, benzenesulfonamide derivatives have been shown to be potent antagonists of the CXCR4 receptor, a key player in cancer metastasis. A lead compound from this class displayed a high binding affinity with an IC50 of 8.0 nM. nih.gov These studies highlight that the benzenesulfonyl moiety can be a key structural feature for achieving high-affinity binding to protein targets.
| Ligand | Receptor/Protein | Method | Binding Affinity (IC50 / Kb) | Binding Energy (ΔG) | Reference |
| 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl) propanoic acid | Bovine Serum Albumin | Fluorescence Spectroscopy | Kb = 7.7×10² L·mol⁻¹ | -11.5 kcal·mol⁻¹ | nanobe.org |
| Benzenesulfonamide (Compound 5a) | CXCR4 | Binding Assay | IC50 = 8.0 nM | Not Reported | nih.gov |
Investigation of Anti-inflammatory Mechanisms at the Cellular and Molecular Level
The potential anti-inflammatory effects of this compound analogs can be inferred from studies on related benzenesulfonyl derivatives. The primary mechanism is often linked to the inhibition of the COX-2 enzyme, which prevents the synthesis of prostaglandins, key mediators of inflammation. mdpi.com
In cellular models, benzenesulfonamide derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com For example, novel 1,3,5-triazine derivatives bearing a benzenesulfonamide moiety significantly reduced these markers in paw tissue from a carrageenan-induced edema model in rats. mdpi.com Another important mechanism is the stabilization of lysosomal membranes. By preventing the release of lysosomal enzymes from immune cells during cell stress, these compounds can reduce tissue damage and inflammation. mdpi.com Studies on certain triazine derivatives showed they inhibited heat-induced hemolysis of red blood cell membranes by up to 95.2%, an effect comparable to the standard NSAID indomethacin. mdpi.com
Furthermore, the inhibition of FAAH can contribute to anti-inflammatory effects by increasing the levels of anandamide, which can then act on cannabinoid receptors to downregulate inflammatory pathways, including the NF-κB pathway. mdpi.com
Mechanistic Studies of Antimicrobial Activity against Bacterial and Fungal Strains
The benzenesulfonyl moiety is a component of sulfonamide antibiotics, and various derivatives have been investigated for their antimicrobial properties. Research has shown that benzenesulfonamide and benzenesulfonyl derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. rsc.orgbookpi.orgresearchgate.netresearchgate.netnih.gov
One proposed mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes in microbes. rsc.org These enzymes are crucial for microbial metabolic processes and pH homeostasis, and their inhibition can interfere with bacterial growth. rsc.org A study on new aryl thiazolone–benzenesulfonamides identified compounds with significant inhibitory effects against Staphylococcus aureus and potent anti-biofilm activity against Klebsiella pneumoniae. rsc.org
The structural modifications of the benzenesulfonyl scaffold play a critical role in determining the spectrum and potency of antimicrobial activity. For instance, the addition of a coumarin ring or a chloro-substituted imidazole moiety to the benzenesulfonamide structure has been shown to enhance antibacterial activity. researchgate.net Similarly, benzenesulfonylation of methyl α-D-glucopyranoside yielded derivatives with moderate to good activity against pathogenic bacterial strains, with greater sensitivity observed against Gram-negative bacteria. bookpi.org A study on 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl) propanoic acid also noted its antifungal and antibacterial effects, although the specific mechanisms were not detailed. nanobe.org
| Compound Class | Target Organism | Activity/Inhibition | Reference |
| Thiazolone–Benzenesulfonamide (4e) | S. aureus | 80.69% inhibition at 50 μg/mL | rsc.org |
| Thiazolone–Benzenesulfonamide (4g) | K. pneumoniae (biofilm) | 79.46% inhibition | rsc.org |
| Benzenesulfonylated Methyl α-D-glucopyranoside | Gram-negative bacteria | Moderate to good activity | bookpi.org |
Exploration of Anticancer Mechanisms via Cellular Pathway Modulation
Benzenesulfonyl derivatives have emerged as a promising class of compounds for anticancer research due to their ability to modulate various cellular signaling pathways. nih.govnih.govnih.govnih.gov
A key target for some benzenesulfonamide derivatives is carbonic anhydrase IX (CA IX), an enzyme that is highly overexpressed in many solid tumors and contributes to the acidic microenvironment that promotes tumor growth and metastasis. rsc.orgnih.gov By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to reduced proliferation and survival. Several studies have designed benzenesulfonamides that selectively inhibit CA IX with Ki values in the nanomolar range. rsc.orgnih.gov
Another significant anticancer mechanism observed with benzenesulfonate and sulfonamide derivatives is the induction of cell cycle arrest, most commonly at the G2/M phase. nih.govnih.gov A study on quinazoline sulfonates found that these compounds caused a strong cell cycle arrest in the G2/M phase, leading to the inhibition of cancer cell proliferation. nih.gov This arrest is often followed by the induction of apoptosis (programmed cell death). For example, a thiazolone-benzenesulfonamide derivative (4e) was shown to increase the percentage of apoptotic cells by 22-fold in a breast cancer cell line (MDA-MB-231). rsc.org The apoptotic mechanism can involve the activation of caspase-3 and caspase-9, which are key executioner proteins in the apoptotic cascade. nih.gov
The anticancer activity of these compounds is often multitargeted, affecting p53-dependent and p53-independent pathways and sometimes inducing autophagy in addition to apoptosis. nih.gov
Mechanistic Insights into this compound Analogs Remain Largely Undefined
Despite the synthesis and potential biological relevance of this compound and its analogs, detailed mechanistic studies and specific biological target identification remain conspicuously absent in publicly available scientific literature. Extensive searches have not yielded specific data on the mechanisms of action or the direct molecular targets for this particular chemical entity.
While the broader class of arylpropanoic acids is well-documented, with many compounds demonstrating non-steroidal anti-inflammatory drug (NSAID) activity through the inhibition of cyclooxygenase (COX) enzymes, it is not scientifically sound to extrapolate these mechanisms to this compound without direct experimental evidence. The presence of a benzenesulfonyl group instead of a more common phenyl or substituted phenyl group at the 3-position of the propanoic acid chain represents a significant structural variation that could lead to entirely different biological activities and molecular targets.
Similarly, research on other structurally related compounds, such as chlorinated 3-phenylpropanoic acid derivatives, has revealed antimicrobial properties. For instance, compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus. However, these compounds lack the critical sulfonyl (-SO2-) linkage present in this compound, making any direct comparison of their mechanisms of action speculative.
The scientific community has developed numerous methodologies for target deconvolution and identifying the biological partners of small molecules. These approaches range from affinity chromatography and proteomics-based methods to genetic and computational techniques. The application of such strategies would be essential to elucidate the biological role, if any, of this compound and its analogs.
At present, there are no published studies detailing the screening of this compound against panels of enzymes, receptors, or other biological targets. Consequently, no data is available to populate tables on enzyme inhibition, receptor binding affinities, or effects on cellular pathways.
Applications of 3 3 Chlorobenzenesulfonyl Propanoic Acid in Broader Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The combination of a carboxylic acid function and a sulfonyl group in 3-(3-Chlorobenzenesulfonyl)propanoic acid suggests its potential as a valuable building block in organic synthesis. The reactivity of both the carboxylic acid and the activated aromatic ring allows for a range of chemical transformations, making it a potential precursor to more complex molecules.
Aryl sulfonyl propionic acid compounds, in general, are considered ideal starting materials for the synthesis of certain bioactive drugs and other specialized material products. sigmaaldrich.com The presence of the sulfonyl group can influence the electronic properties of the molecule and provide a handle for further functionalization. For instance, related compounds like 3-(3-halogenophenyl)propanoic acids are recognized as important intermediates in the production of fine chemicals, such as insecticides. google.com
The synthetic utility of similar propanoic acid derivatives is well-established. For example, 3-chloropropanoic acid serves as a synthetic intermediate in various chemical processes. wikipedia.org The synthesis of related compounds, such as 3-(benzenesulfonyl)propanoic acid, has been optimized to produce high-purity products, indicating the industrial relevance of this class of molecules. google.com These examples underscore the potential of this compound to serve as a key intermediate for the synthesis of a diverse array of organic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Functionalized Aromatic Compounds |
Potential in the Development of Novel Chemical Reagents and Catalysts
The structural features of this compound also suggest its potential use in the design of new chemical reagents and catalysts. The sulfonyl group is a key component in many catalysts and reagents due to its electron-withdrawing nature and its ability to act as a leaving group or a coordinating site.
For instance, derivatives of sulfonic acids are often employed as catalysts in organic reactions. While direct evidence for this compound is lacking, the broader class of arylsulfonic acids and their derivatives are known to be effective catalysts for various transformations. The synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid utilizes a composite catalyst system, highlighting the role of related chloro-substituted aromatic compounds in catalysis. researchgate.net
Furthermore, the bifunctional nature of this compound, possessing both an acidic carboxylic acid group and a sulfonyl moiety, could be exploited in the design of novel organocatalysts. The two functional groups could act in concert to activate substrates and facilitate chemical reactions.
Exploration in the Synthesis of Advanced Materials or Polymeric Structures
The development of advanced materials and polymers with tailored properties is a significant area of chemical research. The incorporation of specific functional monomers can impart desired characteristics such as thermal stability, flame retardancy, or specific electronic properties.
While the direct use of this compound in polymer synthesis is not documented, its structure suggests potential applications. The carboxylic acid group provides a reactive site for polymerization reactions, such as polycondensation to form polyesters or polyamides. The presence of the chlorobenzenesulfonyl group in the polymer backbone or as a pendant group could introduce several desirable properties.
The chlorine and sulfur atoms could enhance the flame retardancy of the resulting polymer. Additionally, the polar sulfonyl group might improve adhesion and other interfacial properties. The synthesis of advanced polymer materials is an ongoing field of research, with a focus on creating new functional polymers and modifying existing ones to meet growing demands for high-performance materials.
Table 2: Potential Properties Conferred by this compound in Polymeric Structures
| Structural Feature | Potential Property |
|---|---|
| Chlorobenzenesulfonyl Group | Flame Retardancy, Thermal Stability |
| Propanoic Acid Moiety | Linkage for Polymer Backbone |
Future Research Directions and Unexplored Avenues for 3 3 Chlorobenzenesulfonyl Propanoic Acid
Development of Next-Generation Synthetic Methodologies
The classical synthesis of analogous compounds like 3-(benzenesulfonyl)propanoic acid often involves reactions such as the addition of a sulfinic acid salt to an α,β-unsaturated carbonyl compound, followed by decarboxylation. For instance, a known method involves reacting a benzene (B151609) sulfinic acid sodium salt with maleic anhydride (B1165640) in an aqueous acetic acid system. google.com While effective, these methods can present challenges in industrial scale-up, including issues with product coloration and the formation of impurities that complicate purification. google.com
Future synthetic research could focus on developing more streamlined and efficient methodologies. Potential areas of exploration include:
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters such as temperature and pressure, potentially minimizing side reactions and improving yield and purity. This approach is particularly advantageous for reactions that are exothermic or involve unstable intermediates.
Catalytic C-H Activation: A more direct and atom-economical approach could involve the direct C-H sulfonylation of a propanoic acid derivative. While challenging, success in this area would significantly shorten the synthetic route, reduce waste, and bypass the need for pre-functionalized starting materials like 3-chlorobenzenesulfonyl chloride.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. Developing a photocatalytic method for coupling a suitable 3-chlorobenzene-based sulfur source with a propanoic acid-derived radical precursor could represent a significant leap forward in synthetic efficiency and environmental compatibility.
Integration of Advanced Computational Design in Compound Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules with desired properties. For 3-(3-Chlorobenzenesulfonyl)propanoic acid, in silico methods can guide research by predicting molecular behavior and prioritizing experimental efforts.
Future research should leverage these computational tools to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing a focused library of derivatives with variations in the aromatic substitution pattern and the length or branching of the alkyl chain, researchers can generate data to build robust QSAR models. These models could predict the biological activity or material properties of new, unsynthesized analogs, guiding the design of compounds with enhanced performance.
Perform Molecular Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. This structural insight is invaluable for designing modifications that improve potency and selectivity.
Predict Physicochemical Properties: Advanced algorithms can accurately predict properties such as solubility, lipophilicity (LogP), and metabolic stability. This information is crucial in the early stages of drug discovery or materials science for weeding out compounds with unfavorable profiles and optimizing the properties of promising leads.
| Computational Approach | Potential Application for this compound | Desired Outcome |
| QSAR Modeling | Predict biological activity based on structural modifications. | Prioritize synthesis of high-potential derivatives. |
| Molecular Docking | Simulate binding to potential biological protein targets. | Guide rational design of more potent compounds. |
| Property Prediction | Forecast solubility, stability, and other key parameters. | Optimize for specific applications (e.g., drug development). |
Discovery of Novel Biological Target Interactions through High-Throughput Screening
The true biological potential of this compound remains largely unknown. High-throughput screening (HTS) provides a rapid and efficient means of testing a compound against vast libraries of biological targets to uncover new interactions. nih.goveddc.sg
Future research efforts in this domain should focus on:
Inclusion in Diversity-Oriented Screening Libraries: The compound and a library of its close analogs should be included in large-scale HTS campaigns. ku.edu Given its structural motifs—a sulfonamide-like core and a carboxylic acid group—it may interact with a wide range of enzyme families, such as proteases, kinases, or metabolic enzymes.
Target-Based Screening: If computational studies or knowledge of related compounds suggest a potential target class, more focused screening against that specific family of proteins can be performed. For example, many inhibitors of mycothione (B1250312) reductase in Mycobacterium tuberculosis have been identified through HTS. nih.gov
Phenotypic Screening: In this approach, the compound is tested for its ability to produce a specific effect in whole cells or organisms, without prior knowledge of the target. This can reveal unexpected therapeutic potential and identify first-in-class mechanisms of action. A successful phenotypic screen would then be followed by target deconvolution studies to identify the responsible protein.
Expanding Non-Medicinal Applications in Emerging Chemical Fields
Beyond potential pharmaceutical roles, the structural features of this compound suggest utility in other chemical domains. The propanoic acid moiety, for instance, is used as a building block and a preservative. drugbank.comnih.gov
Unexplored avenues for non-medicinal applications include:
Polymer Chemistry: The carboxylic acid group provides a handle for polymerization reactions. The compound could be investigated as a functional monomer to be incorporated into polyesters or polyamides. The presence of the chlorobenzenesulfonyl group would impart specific properties to the resulting polymer, such as altered thermal stability, flame retardancy, or refractive index.
Agrochemicals: Many commercial herbicides and fungicides contain sulfonyl and carboxylic acid groups. Future research could screen this compound and its derivatives for activity as plant growth regulators, herbicides, or pesticides.
Corrosion Inhibition: Compounds containing sulfur and aromatic rings are often effective corrosion inhibitors for metals. The molecule could be tested for its ability to adsorb onto metal surfaces and protect them from corrosive environments, a property valuable in industrial settings.
Sustainable and Environmentally Conscious Synthesis and Application Strategies
Modern chemical research places a strong emphasis on "green chemistry" principles, aiming to minimize environmental impact. Future work on this compound should prioritize sustainability.
Key research directions include:
Aqueous Synthesis: Developing synthetic routes that proceed in water rather than volatile organic solvents would significantly improve the environmental profile of the production process. google.com Research could focus on identifying water-tolerant catalysts and reaction conditions that favor high yields in aqueous media.
Biodegradable Derivatives: For applications in agrochemicals or as functional materials, designing derivatives that are effective but also readily biodegradable would prevent long-term environmental accumulation. Computational tools could be employed to predict biodegradability alongside performance.
Catalyst Recycling: If the optimal synthetic route requires a metal catalyst, research should focus on heterogeneous catalysts that can be easily recovered and reused over multiple reaction cycles. This reduces both cost and the generation of heavy metal waste.
By pursuing these future research directions, the scientific community can fully explore and potentially unlock the latent value of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple scientific disciplines.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 3-(3-Chlorobenzenesulfonyl)propanoic acid in laboratory settings?
- Methodological Answer : Adopt industrial/professional safety standards, including:
- Use of PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors or dust .
- Store separately from incompatible substances (e.g., strong bases/oxidizers) and label containers clearly.
- Emergency procedures: Immediate rinsing with water for accidental exposure and contacting emergency services via provided numbers .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d6) to confirm sulfonyl and propanoic acid group integration .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonyl (1150–1300 cm⁻¹ S=O stretch) and carboxylic acid (2500–3300 cm⁻¹ O-H stretch) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .
Q. What are common laboratory-scale synthetic routes for this compound?
- Methodological Answer :
- Sulfonylation of Propanoic Acid Derivatives : React 3-chlorobenzenesulfonyl chloride with propanoic acid derivatives (e.g., sodium propanoate) in anhydrous conditions. Optimize using catalysts like pyridine to absorb HCl byproducts .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., esterification) .
- Catalyst Screening : Test alkali salts (e.g., NaHCO₃) to neutralize HCl and drive the reaction forward .
- Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates and improve solubility .
Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases for enantiomer separation .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configuration .
- Polarimetry : Measure optical rotation and compare with literature values for enantiopure standards .
Q. How should researchers address contradictions between experimental and computational data for physicochemical properties (e.g., logP, pKa)?
- Methodological Answer :
- Experimental Validation : Re-measure properties using standardized methods (e.g., potentiometric titration for pKa) .
- Computational Refinement : Adjust DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects and protonation states .
- Data Reconciliation : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) to identify systematic errors .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points or solubility data be resolved?
- Methodological Answer :
- Reproduce Measurements : Use differential scanning calorimetry (DSC) for melting point analysis under inert atmospheres to avoid decomposition .
- Solubility Profiling : Conduct saturation shake-flask experiments in buffered solutions (pH 1–13) to account for ionization effects .
Degradation and Stability
Q. What advanced analytical methods are used to identify degradation products of this compound under varying pH conditions?
- Methodological Answer :
- LC-HRMS : Perform liquid chromatography coupled with high-resolution mass spectrometry to detect sulfonic acid derivatives or hydrolyzed products .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-UV at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
